Eprotirome

描述

This compound is a thyroid hormone analog with hypocholesterolemic properties. This compound reduces serum LDL cholesterol levels by increasing hepatic clearance due to increased expression of the hepatic LDL-receptor gene, and also reduces the serum level of Lp(a) lipoprotein. This drug was designed to have minimal uptake in nonhepatic tissues thereby avoiding many of the adverse effects associated with thyroid hormone treatment.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

属性

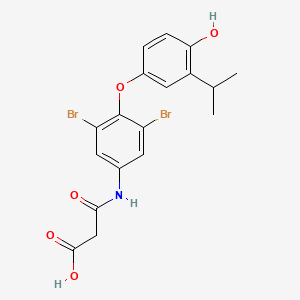

IUPAC Name |

3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCSYAVXDAUHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189021 | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355129-15-6 | |

| Record name | Eprotirome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprotirome [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprotirome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eprotirome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPROTIROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprotirome (KB2115): A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eprotirome (KB2115) is a synthetic, liver-selective thyromimetic agent designed to harness the beneficial metabolic effects of thyroid hormone while minimizing its deleterious systemic side effects. Developed for the treatment of dyslipidemia, this compound demonstrated significant reductions in atherogenic lipoproteins in clinical trials. Its mechanism of action is centered on its preferential agonism of the thyroid hormone receptor-beta (TRβ) isoform, which is predominantly expressed in the liver, coupled with a targeted uptake mechanism into hepatocytes. This guide provides a comprehensive technical overview of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of its core pathways. Although its clinical development was halted due to safety concerns observed in preclinical toxicology studies, the science underpinning this compound's targeted action remains a valuable case study for the development of selective nuclear receptor modulators.

Core Mechanism: Selective Thyroid Hormone Receptor-Beta (TRβ) Agonism

This compound functions as an agonist of the thyroid hormone receptors (TRs), which are nuclear receptors that modulate gene expression. There are two primary isoforms of the TR: TRα and TRβ.[1][2] TRα is widely distributed and mediates classic thyroid hormone effects on the heart, bone, and muscle.[1][3] In contrast, TRβ is the predominant isoform in the liver and is primarily responsible for regulating cholesterol and triglyceride metabolism.[1]

This compound was engineered to exhibit modest but significant selectivity for the TRβ isoform over TRα. An in vitro binding assay demonstrated a 22-fold greater selectivity for TRβ. This preferential binding is a cornerstone of its mechanism, aiming to activate the desired metabolic pathways in the liver while avoiding the adverse effects associated with TRα activation, such as tachycardia and bone resorption.

Quantitative Data: Receptor Binding Affinity

While specific Ki values for this compound are not consistently reported across publicly available literature, data for other thyromimetics illustrate the principle of isoform selectivity. For instance, the TRβ-selective agonist VK2809 (MB07811) has a reported Ki of 3 nM for TRβ and 35 nM for TRα.

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (TRα/TRβ) |

| This compound (KB2115) | TRβ vs TRα | - | ~22-fold for TRβ |

| VK2809 (MB07811) | TRβ | 3 nM | ~11.7-fold |

| TRα | 35 nM |

Table 1: Thyroid Hormone Receptor Binding Selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity and selectivity of this compound for TR isoforms are determined using a competitive radioligand binding assay.

-

Objective: To determine the binding affinity (Ki) of this compound for human TRα and TRβ isoforms.

-

Methodology:

-

Receptor Preparation: The ligand-binding domains (LBDs) of human TRα1 and TRβ1 are expressed in E. coli and purified.

-

Assay Buffer: A suitable buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM DTT, 10% glycerol, pH 8.0) is prepared.

-

Radioligand: A radiolabeled thyroid hormone, typically [¹²⁵I]-T₃, is used as the tracer.

-

Competition Assay: A constant concentration of the purified TR LBD and the radioligand are incubated with increasing concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand using a method such as filtration through a glass fiber filter.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Liver Selectivity: The Role of Hepatic Uptake Transporters

A key feature of this compound's design is its selective accumulation in the liver. This tissue-specific targeting is not solely dependent on receptor isoform distribution but is actively facilitated by hepatic transport proteins. Studies have identified the Na+/taurocholate cotransporting polypeptide (NTCP), also known as SLC10A1, as a key transporter for this compound into hepatocytes.

Experimental Protocol: In Vitro Transporter Uptake Assay

The role of specific transporters in the hepatic uptake of this compound was elucidated using in vitro cell-based assays.

-

Objective: To identify the specific membrane transporters responsible for the uptake of this compound into cells.

-

Methodology:

-

Cell Lines: COS-1 or JEG3 cells, which have low endogenous transporter expression, are used.

-

Transfection: Cells are transiently transfected with plasmids encoding for various human uptake transporters, including members of the OATP family (e.g., OATP1B1, OATP1B3) and the SLC10 family (e.g., NTCP/SLC10A1). A control group is transfected with an empty vector.

-

Uptake Experiment: The transfected cells are incubated with radiolabeled [¹⁴C]this compound for various time points (e.g., 2, 30, 60 minutes).

-

Measurement: After incubation, the cells are washed to remove extracellular [¹⁴C]this compound, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The rate of uptake is calculated and compared between cells expressing different transporters and the empty vector control. A significantly higher uptake in cells expressing a specific transporter identifies it as a mediator of this compound influx. In studies with this compound, cells expressing SLC10A1 showed a robust, time-dependent increase in uptake compared to controls.

-

Downstream Signaling and Therapeutic Effects

Once inside the hepatocyte, this compound binds to the nuclear TRβ. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Regulation of Cholesterol Metabolism

A primary therapeutic effect of this compound is the reduction of serum LDL cholesterol. This is achieved through two main pathways:

-

Upregulation of the LDL Receptor (LDL-R): Activation of TRβ in hepatocytes is known to increase the expression of the LDL-R gene. This leads to an increased number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the circulation.

-

Stimulation of Bile Acid Synthesis: this compound has been shown to induce the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. This increased catabolism of cholesterol into bile acids provides an alternative pathway for cholesterol disposal, which is independent of the LDL receptor.

Experimental Protocol: Gene Expression Analysis

The effect of this compound on the expression of genes involved in cholesterol metabolism can be assessed using quantitative real-time PCR (qPCR).

-

Objective: To quantify the change in mRNA levels of LDL-R and CYP7A1 in response to this compound treatment.

-

Methodology:

-

Cell Culture: A human hepatocyte cell line (e.g., HepG2 or Huh7) is cultured.

-

Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Total RNA is extracted from the cells.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for qPCR using specific primers for LDL-R, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative change in gene expression is calculated using the ΔΔCt method.

-

Clinical Efficacy and Safety Profile

Clinical trials of this compound demonstrated its efficacy in improving lipid profiles in patients with dyslipidemia, both as a monotherapy and as an add-on to statin therapy.

Quantitative Data from Clinical Trials

A 12-week, randomized, placebo-controlled trial in patients on statin therapy showed dose-dependent reductions in several atherogenic lipoproteins.

| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| LDL Cholesterol | -7% | -22% | -28% | -32% |

| Apolipoprotein B | - | - | - | Similar reductions to LDL-C |

| Triglycerides | +5% | -16% | -16% | -33% |

| Lp(a) Lipoprotein | - | - | - | Similar reductions to LDL-C |

Table 2: Percentage Change in Lipid Parameters from Baseline after 12 Weeks of Treatment with this compound as an Add-on to Statin Therapy.

A subsequent Phase 3 trial (the AKKA trial) in patients with familial hypercholesterolemia also showed a significant reduction in LDL cholesterol at 6 weeks with the 100 µg dose.

| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| LDL Cholesterol | +9% | -12% | -22% |

Table 3: Mean Percentage Change in LDL Cholesterol from Baseline at 6 Weeks in the AKKA Trial.

Despite its efficacy, the development of this compound was terminated due to findings of cartilage damage in long-term dog toxicology studies and observations of elevated liver enzymes in some patients, raising concerns about its long-term safety.

Visualizing the Mechanism of Action

Diagrams of Signaling Pathways and Experimental Workflows

Caption: this compound's signaling pathway in a hepatocyte.

Caption: Experimental workflow for the in vitro transporter uptake assay.

Conclusion

This compound (KB2115) represents a sophisticated approach to drug design, targeting a specific nuclear receptor isoform within a particular tissue to achieve a desired therapeutic outcome while mitigating off-target effects. Its mechanism relies on the dual principles of TRβ isoform selectivity and liver-specific uptake via the NTCP transporter. This targeted engagement of TRβ in hepatocytes leads to the upregulation of LDL receptor expression and an increase in the conversion of cholesterol to bile acids, collectively resulting in a potent reduction of atherogenic lipoproteins. Although safety concerns ultimately led to the cessation of its development, the mechanistic insights gained from the study of this compound continue to inform the development of next-generation thyromimetics for metabolic diseases.

References

- 1. Frontiers | Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders [frontiersin.org]

- 2. Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Divergent roles for thyroid hormone receptor β isoforms in the endocrine axis and auditory system - PMC [pmc.ncbi.nlm.nih.gov]

Eprotirome's Thyroid Hormone Receptor Beta Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprotirome (KB2115) is a synthetic thyromimetic agent designed to selectively target the thyroid hormone receptor beta (TRβ) with the goal of achieving beneficial metabolic effects, such as lowering cholesterol, while minimizing the adverse effects associated with thyroid hormone receptor alpha (TRα) activation, particularly cardiac side effects. Preclinical studies have demonstrated that this compound exhibits a modest but significant selectivity for TRβ over TRα. This document provides a comprehensive overview of the quantitative data supporting this selectivity, detailed experimental protocols for assessing receptor binding and activation, and visualizations of the relevant biological pathways and experimental workflows. Although the clinical development of this compound was terminated due to safety concerns, the data on its receptor selectivity remains valuable for the ongoing development of next-generation TRβ-selective agonists.

Quantitative Analysis of TRβ Selectivity

The selectivity of this compound for TRβ has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data for this compound and other relevant TRβ-selective agonists for comparative purposes.

Table 1: this compound (KB2115) Thyroid Hormone Receptor Selectivity

| Compound | Parameter | TRα | TRβ | Selectivity (TRα/TRβ) |

| This compound (KB2115) | Binding Affinity | - | - | 22-fold for TRβ[1] |

| This compound (KB2115) | Functional Potency (EC50) | - | 0.43 nM* | - |

*Note: The specific receptor isoform for this EC50 value was not explicitly stated in the available literature.

Table 2: Comparative Binding Affinities and Functional Potencies of TRβ-Selective Agonists

| Compound | Parameter | TRα | TRβ | Selectivity (TRα/TRβ) |

| T3 (Natural Ligand) | Binding Affinity (Ki) | 0.55 nM | 0.22 nM | ~0.4 |

| Sobetirome (GC-1) | Binding Affinity | - | - | ~3–18-fold for TRβ |

| Resmetirom (MGL-3196) | Functional Potency (EC50) | 3.74 µM | 0.21 µM | ~17.8-fold for TRβ |

| MB07344 | Binding Affinity (Ki) | 35.2 nM | 2.17 nM | ~16.2-fold for TRβ[2] |

| KB-141 | Binding Affinity (IC50) | 23.9 nM | 1.1 nM | ~21.7-fold for TRβ[3] |

Experimental Protocols

The determination of thyroid hormone receptor selectivity relies on robust in vitro assays that measure both the binding affinity of a compound to the receptor isoforms and its functional consequence on gene transcription.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for TRα and TRβ by measuring its ability to compete with a radiolabeled form of a known thyroid hormone, typically [¹²⁵I]-T3.

Objective: To determine the inhibition constant (Ki) of this compound for TRα and TRβ.

Materials:

-

Human recombinant TRα and TRβ proteins (ligand-binding domains).

-

Radioligand: [¹²⁵I]-T3.

-

Test compound: this compound.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing dithiothreitol, and bovine serum albumin.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: A fixed concentration of [¹²⁵I]-T3 and varying concentrations of unlabeled this compound are incubated with either TRα or TRβ protein in the assay buffer.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium.

-

Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters trap the larger receptor-ligand complexes.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of [¹²⁵I]-T3 against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Coactivator Recruitment Assay

This cell-based or biochemical assay measures the ability of a ligand to promote the interaction between the thyroid hormone receptor and a coactivator protein, a crucial step in initiating gene transcription.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inducing the recruitment of a coactivator to TRα and TRβ.

Materials:

-

Purified, recombinant TRα and TRβ ligand-binding domains (LBDs), often tagged (e.g., with GST).

-

A purified, labeled coactivator peptide (e.g., a fragment of SRC/p160 family proteins) that contains an LXXLL motif, often labeled with a fluorescent probe.

-

A detection system, such as Fluorescence Resonance Energy Transfer (FRET), where the receptor and coactivator are labeled with a donor and acceptor fluorophore, respectively.

-

Test compound: this compound.

-

Assay buffer.

Procedure:

-

Reaction Setup: The TR-LBD, the labeled coactivator peptide, and varying concentrations of this compound are combined in an appropriate assay buffer in a microplate well.

-

Incubation: The plate is incubated at room temperature for a defined period to allow for ligand binding and coactivator recruitment.

-

Detection: The FRET signal is measured using a plate reader. An increase in the FRET signal indicates that the ligand has bound to the TR-LBD, inducing a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity.

-

Data Analysis: The FRET signal is plotted against the logarithm of the this compound concentration. The EC50 value, representing the concentration of this compound that produces 50% of the maximal coactivator recruitment, is determined by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of thyroid hormone receptors and the workflows of the experimental protocols described above.

References

Preclinical Research on Eprotirome (KB2115) for Dyslipidemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprotirome (KB2115) is a liver-selective thyromimetic that was developed as a promising therapeutic agent for dyslipidemia. As a selective agonist of the thyroid hormone receptor-beta (TRβ), this compound was designed to leverage the beneficial lipid-lowering effects of thyroid hormones while minimizing the adverse effects associated with thyroid hormone receptor-alpha (TRα) activation, such as cardiac toxicity. Preclinical studies demonstrated its potential to significantly reduce plasma cholesterol levels. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative efficacy data from in vivo studies, and detailed experimental protocols. Despite its promising initial results, the clinical development of this compound was terminated due to adverse effects observed in long-term animal toxicology studies.

Introduction

Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C), is a major risk factor for atherosclerotic cardiovascular disease. While statins are the cornerstone of treatment, a significant number of patients do not achieve their target LDL-C levels, necessitating the development of novel therapeutic strategies. Thyroid hormones are known to have potent cholesterol-lowering effects, primarily by increasing the hepatic clearance of LDL-C.[1][2] However, their therapeutic use is limited by adverse effects on the heart, bone, and muscle, which are mediated by the TRα receptor.[1]

This compound (KB2115) was developed as a liver-selective TRβ agonist to uncouple the beneficial metabolic effects from the adverse systemic effects of thyroid hormones.[3] Preclinical research in various animal models was conducted to evaluate its efficacy and safety profile before its advancement into human clinical trials.

Mechanism of Action

This compound exerts its lipid-lowering effects by selectively activating the TRβ, which is the predominant thyroid hormone receptor isoform in the liver. This selective activation initiates a cascade of events that leads to a more favorable lipid profile.

The primary mechanism of action involves the upregulation of the low-density lipoprotein receptor (LDLR) gene in hepatocytes.[4] This leads to an increased number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL-C from the bloodstream. Additionally, this compound has been shown to stimulate the conversion of cholesterol to bile acids, providing another pathway for cholesterol elimination.

Signaling Pathway

The binding of this compound to the TRβ in the hepatocyte nucleus leads to the recruitment of coactivator proteins and the initiation of transcription of target genes, most notably the LDLR gene.

Preclinical In Vivo Efficacy

Preclinical studies in various animal models were crucial in establishing the lipid-lowering efficacy and safety profile of this compound. While much of the detailed quantitative data from early preclinical studies remains within proprietary reports, published research provides valuable insights, particularly from studies in rats.

Quantitative Data from In Vivo Studies

The following table summarizes the available quantitative data from a key preclinical study in rats.

| Animal Model | Drug/Dose | Duration | Key Findings | Reference |

| Male F-344 Rats | This compound (KB2115) at 0.4 mg/kg and 0.8 mg/kg in diet | 1 week | Lowering of blood cholesterol levels (specific percentage not reported). | |

| Massive increase in hepatocyte proliferation (bromodeoxyuridine incorporation from ~5% in controls to 20-40% in treated groups) without significant signs of liver toxicity. | ||||

| No cardiac hypertrophy observed, unlike with T3 treatment. |

Experimental Protocols

Below is a detailed description of the experimental protocol for the study conducted in F-344 rats.

Animal Model and Housing:

-

Species: Male F-344 rats.

-

Housing: Animals were maintained on a standard laboratory diet and water ad libitum. The housing conditions included a 12-hour light/dark cycle and controlled temperature and humidity.

Drug Administration:

-

Drug: this compound (KB2115) was incorporated into the diet.

-

Dose: Two doses were tested: 0.4 mg/kg and 0.8 mg/kg of the diet.

-

Duration: The treatment period was one week.

Experimental Procedures and Data Collection:

-

Hepatocyte Proliferation: Bromodeoxyuridine (BrdU) was administered to the rats before sacrifice to label proliferating cells. Liver sections were then stained with an anti-BrdU antibody to determine the labeling index (percentage of BrdU-positive hepatocytes).

-

Histopathology: Liver tissues were collected, fixed, and stained with hematoxylin and eosin (H&E) for microscopic examination to assess liver morphology and look for signs of toxicity.

-

Biochemical Analysis: Blood samples were collected to measure serum levels of cholesterol and liver enzymes (transaminases).

-

Cardiac Evaluation: The heart was examined for any signs of hypertrophy.

Statistical Analysis:

-

The data were analyzed using appropriate statistical methods to compare the treated groups with the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study evaluating a lipid-lowering agent like this compound.

In Vitro Studies

While detailed protocols for in vitro studies with this compound are not extensively published, the general approach to evaluating a thyromimetic would involve using liver-derived cell lines, such as HepG2 cells, to investigate the molecular mechanisms of action.

Typical In Vitro Experimental Protocol:

-

Cell Culture: HepG2 cells would be cultured in a suitable medium.

-

Treatment: The cells would be treated with varying concentrations of this compound.

-

Gene Expression Analysis: RNA would be extracted from the cells, and quantitative real-time PCR (qRT-PCR) would be performed to measure the expression levels of target genes, such as LDLR and genes involved in cholesterol metabolism.

-

Protein Analysis: Western blotting would be used to determine the protein levels of the LDL receptor.

-

Functional Assays: LDL uptake assays using fluorescently labeled LDL would be conducted to assess the functional consequence of increased LDL receptor expression.

Conclusion

The preclinical research on this compound demonstrated its potential as a potent, liver-selective, and TRβ-specific lipid-lowering agent. The mechanism of action, centered on the upregulation of the hepatic LDL receptor, was well-supported by the understanding of thyroid hormone physiology. However, the adverse findings of cartilage damage in long-term canine toxicology studies ultimately led to the cessation of its clinical development. The story of this compound underscores the critical importance of comprehensive long-term preclinical safety studies in drug development and highlights the challenges in developing highly selective therapeutic agents that are devoid of off-target effects. The insights gained from the preclinical and clinical evaluation of this compound continue to inform the development of next-generation thyromimetics for the treatment of dyslipidemia and other metabolic disorders.

References

Eprotirome: A Deep Dive into its Chemical Profile and Biological Mechanisms

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of Eprotirome (also known as KB2115), a liver-selective thyromimetic agent. This compound has been a subject of significant interest for its potential in treating dyslipidemia by selectively targeting thyroid hormone receptors in the liver. This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for the scientific community.

Chemical Structure and Identification

This compound is a synthetic analog of thyroid hormone. Its chemical identity is well-defined by its systematic IUPAC name, CAS registry number, and molecular structure representations.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid[1] |

| CAS Number | 355129-15-6[2][3] |

| Molecular Formula | C₁₈H₁₇Br₂NO₅[3] |

| SMILES | CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its pharmacokinetic and pharmacodynamic profiles. This compound is a white to light yellow solid powder. A summary of its key properties is presented below.

Table of Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 487.14 g/mol | |

| Appearance | White to light yellow solid powder | InvivoChem |

| Water Solubility | 0.00201 mg/mL | ALOGPS |

| logP | 5.08 | ChemAxon |

| pKa (Strongest Acidic) | 2.21 | ChemAxon |

| pKa (Strongest Basic) | -3.7 | ChemAxon |

| Solubility in DMSO | 97 mg/mL (199.12 mM) | Selleck Chemicals |

Mechanism of Action and Signaling Pathway

This compound is a liver-selective thyroid hormone receptor (TR) agonist with a modest preference for the TRβ isoform over the TRα isoform. This selectivity is key to its therapeutic potential, as TRβ is the predominant isoform in the liver and is primarily responsible for the beneficial effects of thyroid hormone on lipid metabolism. In contrast, TRα is more abundant in the heart and bone, and its activation is associated with adverse thyromimetic effects.

Upon entering a hepatocyte, this compound binds to and activates TRβ. This ligand-activated receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects.

Two key downstream effects of this compound's action are the upregulation of the low-density lipoprotein (LDL) receptor gene and the gene for cholesterol 7 alpha-hydroxylase (CYP7A1). The increased expression of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol from the circulation. CYP7A1 is the rate-limiting enzyme in the conversion of cholesterol to bile acids, and its upregulation promotes cholesterol catabolism. The transcriptional regulation of the LDL receptor gene is also influenced by Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Experimental Protocols

This section outlines general methodologies that can be adapted to study the effects of this compound.

In Vitro Thyroid Hormone Receptor Binding Assay

Objective: To determine the binding affinity of this compound to TRα and TRβ isoforms.

Methodology:

-

Preparation of Reagents:

-

Recombinant human TRα and TRβ ligand-binding domains (LBDs).

-

Radiolabeled thyroid hormone (e.g., [¹²⁵I]T₃) as the tracer.

-

A series of concentrations of unlabeled this compound and T₃ (as a positive control).

-

Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).

-

-

Assay Procedure:

-

Incubate a fixed concentration of the TR LBD and the radiolabeled tracer with varying concentrations of this compound or T₃.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand using a method such as filtration through a glass fiber filter or size-exclusion chromatography.

-

Quantify the radioactivity of the bound fraction using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Gene Expression Analysis in Hepatocytes

Objective: To measure the effect of this compound on the expression of target genes such as LDLR and CYP7A1 in a human hepatocyte cell line (e.g., HepG2).

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells in appropriate media.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified time period (e.g., 24 hours).

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the cells using a commercial kit.

-

Assess RNA quality and quantity.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Perform qPCR using primers specific for LDLR, CYP7A1, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Use a qPCR instrument to amplify and detect the target genes.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Compare the gene expression in this compound-treated cells to the vehicle-treated control.

-

LDL Uptake Assay

Objective: To assess the functional consequence of increased LDLR expression by measuring the uptake of LDL by hepatocytes.

Methodology:

-

Cell Culture and Treatment:

-

Plate HepG2 cells and treat with this compound or a vehicle control as described above.

-

-

LDL Labeling and Incubation:

-

Label LDL with a fluorescent dye (e.g., DiI-LDL).

-

Incubate the treated cells with the fluorescently labeled LDL for a specific time.

-

-

Quantification of LDL Uptake:

-

Wash the cells to remove unbound LDL.

-

Lyse the cells and measure the fluorescence intensity using a plate reader.

-

Alternatively, visualize and quantify the uptake using fluorescence microscopy.

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the total protein content of the cell lysate.

-

Compare the LDL uptake in this compound-treated cells to the control cells.

-

Conclusion

This compound represents a targeted approach to lipid management by leveraging the physiological pathways of thyroid hormone in a liver-selective manner. Its well-characterized chemical structure and physicochemical properties, combined with a clear mechanism of action, have made it a significant molecule of interest in the field of metabolic disease research. The experimental protocols outlined in this guide provide a framework for further investigation into the biological activities of this compound and similar thyromimetic compounds. While clinical development of this compound was discontinued due to adverse effects observed in animal studies, the insights gained from its research continue to inform the development of next-generation thyromimetics.

References

Eprotirome: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprotirome (KB2115) is a liver-selective thyromimetic agent that was developed for the treatment of dyslipidemia. As an agonist of the thyroid hormone receptor beta (TRβ), this compound was designed to harness the lipid-lowering effects of thyroid hormone while minimizing the adverse effects associated with thyroid hormone receptor alpha (TRα) activation in extrahepatic tissues.[1][2][3][4] Despite showing promise in early clinical trials for reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and other atherogenic lipoproteins, its development was terminated during Phase III trials due to safety concerns, including findings of cartilage damage in preclinical animal studies and elevations in liver enzymes in patients.[5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with insights into its mechanism of action and the methodologies employed in its clinical evaluation.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of atherogenic lipoproteins. Clinical trials have demonstrated its efficacy in lowering LDL cholesterol, triglycerides, lipoprotein(a) [Lp(a)], and apolipoprotein B (ApoB).

Dose-Dependent Effects on Lipid Profile

Phase II clinical trials have shown that this compound induces a dose-dependent reduction in several key lipid parameters. The tables below summarize the quantitative data from these studies.

Table 1: Percentage Reduction in Lipid and Lipoprotein Levels with this compound Monotherapy or as Add-on to Statins (12-week study)

| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| LDL Cholesterol | -7% | -22% | -28% | -32% |

| Triglycerides | Not specified | -23% to -44% (range across doses) | Not specified | Not specified |

| Lipoprotein(a) | Not specified | -22% to -39% (range across doses) | Not specified | Not specified |

| Apolipoprotein B | Similar reductions to LDL-C | Not specified | Not specified | Not specified |

Data from a 12-week, randomized, placebo-controlled, double-blind, multicenter trial in patients with hypercholesterolemia already receiving statin therapy.

Table 2: Percentage Reduction in LDL Cholesterol with this compound as Add-on to Ezetimibe (10-week study)

| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| LDL Cholesterol | Not specified | 15-25% reduction on top of ezetimibe | 15-25% reduction on top of ezetimibe | 15-25% reduction on top of ezetimibe |

Data from a 10-week, placebo-controlled, parallel-group, double-blind, dose-ranging study in 109 patients on stable ezetimibe treatment.

Table 3: Effects of this compound in Patients with Familial Hypercholesterolaemia (6-week data from terminated AKKA Phase 3 trial)

| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| Mean LDL Cholesterol Change | +9% | -12% | -22% |

| Free Tetra-iodothyronine (FT4) Decrease | No change | -19% | -27% |

This trial was prematurely terminated. Data reflects changes at the 6-week timepoint.

Effects on Thyroid Hormones

While this compound was designed to be liver-selective, clinical studies have shown some systemic effects on thyroid hormone levels. Notably, a dose-dependent decrease in free thyroxine (FT4) was observed without significant changes in thyroid-stimulating hormone (TSH) or free triiodothyronine (FT3) levels. This suggests a potential for some level of systemic thyroid hormone axis modulation.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), half-life, clearance, and volume of distribution, are not extensively available in the public domain. This is likely due to the premature termination of its clinical development program. However, its liver-selective uptake is a key characteristic that has been described.

Table 4: Summary of Available Pharmacokinetic Information for this compound

| Parameter | Value |

| Absorption | Not Available |

| Volume of distribution | Not Available |

| Protein binding | Not Available |

| Metabolism | Not Available |

| Route of elimination | Not Available |

| Half-life | Not Available |

| Clearance | Not Available |

Information sourced from DrugBank.

Mechanism of Action

This compound acts as a selective agonist for the thyroid hormone receptor beta (TRβ), which is the predominant isoform in the liver. Thyroid hormones are known to play a crucial role in regulating lipid metabolism. By selectively activating TRβ in the liver, this compound was intended to stimulate the catabolism of cholesterol and reduce plasma levels of atherogenic lipoproteins. The activation of hepatic TRβ is believed to increase the expression of the LDL receptor gene, leading to enhanced clearance of LDL cholesterol from the circulation. The selectivity for TRβ over TRα was a key design feature aimed at avoiding the undesirable effects on the heart, bone, and muscle that are mediated by TRα.

Caption: Mechanism of action of this compound in reducing LDL cholesterol.

Experimental Protocols

Detailed experimental protocols from the this compound clinical trials have not been fully published. However, based on standard clinical laboratory practices and the information available, the following methodologies were likely employed for the assessment of key pharmacodynamic endpoints.

Lipid Profile Analysis

-

LDL Cholesterol: The concentration of LDL cholesterol was likely determined using either the Friedewald calculation (Total Cholesterol - HDL Cholesterol - (Triglycerides/5)) for fasting samples with triglyceride levels below 400 mg/dL, or by a direct homogeneous assay. The beta-quantification method, which involves ultracentrifugation, is the gold standard but is less common in large clinical trials due to its complexity.

-

Triglycerides: Serum triglyceride levels are typically measured using an enzymatic colorimetric assay.

-

Lipoprotein(a) [Lp(a)]: Lp(a) concentrations are measured using immunoassays. It is crucial to use assays that are standardized to a reference material (e.g., WHO/IFCC reference material) and minimize the impact of apo(a) isoform size variability. Results are often reported in nmol/L to reflect particle number.

-

Apolipoprotein B (ApoB): ApoB levels are measured by standardized automated immunoassays.

Thyroid Hormone Analysis

-

Thyroid-Stimulating Hormone (TSH): TSH levels are measured using sensitive immunoassays, typically sandwich-type enzyme-linked immunosorbent assays (ELISA) or chemiluminescence immunoassays (CLIA).

-

Free Thyroxine (FT4): The concentration of unbound T4 in the serum is measured, commonly by automated analog immunoassays. Equilibrium dialysis followed by immunoassay is a reference method but is less frequently used in large-scale clinical trials.

Caption: Generalized workflow for a clinical trial of this compound.

Conclusion

This compound demonstrated clear pharmacodynamic efficacy in reducing key atherogenic lipoproteins through its selective activation of hepatic TRβ. However, the lack of comprehensive public data on its pharmacokinetics and the safety concerns that led to the termination of its development highlight the challenges in developing tissue-selective nuclear receptor agonists. The information presented in this guide, compiled from available clinical trial data and scientific literature, provides a detailed overview of the pharmacodynamic profile and mechanism of action of this compound for the scientific community.

References

- 1. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 3. Methods of Low-Density Lipoprotein-Cholesterol Measurement: Analytical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to test for Lp(a) levels | Lipoprotein(a) [lipoproteina.co.uk]

- 5. Fundamentals of lipoprotein(a) request and quantification in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]

Eprotirome: A Deep Dive into a Selective Thyromimetic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprotirome (KB2115) is a liver-selective thyromimetic agent designed to specifically target the thyroid hormone receptor beta (TRβ), offering a promising therapeutic approach for dyslipidemia. By mimicking the effects of thyroid hormone in the liver, this compound aimed to lower atherogenic lipoproteins without the adverse extraskeletal and cardiac effects associated with non-selective thyroid hormone receptor activation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining experimental protocols. The document is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Thyroid hormones are critical regulators of metabolism, with significant effects on lipid homeostasis. However, their therapeutic use for dyslipidemia is limited by adverse effects on the heart and bones, which are primarily mediated by the thyroid hormone receptor alpha (TRα). This compound was developed as a TRβ-selective agonist with a high affinity for the liver, aiming to uncouple the beneficial lipid-lowering effects from the detrimental systemic effects.

Chemical Structure and Properties

This compound is a synthetic analog of thyroid hormone. Its chemical name is 2-({3,5-Dibromo-4-[4-hydroxy-3-(propan-2-yl)phenoxy]phenyl}carbamoyl)acetic acid.

Chemical Formula: C18H17Br2NO5 Molar Mass: 487.14 g/mol

Mechanism of Action

This compound exerts its lipid-lowering effects through the selective activation of TRβ in hepatocytes. This targeted action initiates a cascade of events that favorably modulate lipid metabolism.

Selective TRβ Agonism

This compound has a higher binding affinity for the TRβ isoform compared to the TRα isoform. The liver is rich in TRβ, making it the primary target for this compound's action. This selectivity is crucial for avoiding the undesirable cardiac and skeletal effects associated with TRα activation.

Signaling Pathways

Upon binding to TRβ in the liver, this compound modulates the expression of several key genes involved in cholesterol and lipoprotein metabolism.

Caption: this compound signaling pathway in hepatocytes.

-

Upregulation of the LDL Receptor (LDLR) Gene: this compound stimulates the transcription of the gene encoding the low-density lipoprotein receptor (LDLR). This leads to an increased number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. This process is also mediated by the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor in cholesterol homeostasis.

-

Stimulation of Cholesterol 7α-hydroxylase (CYP7A1): this compound upregulates the expression of CYP7A1, the rate-limiting enzyme in the conversion of cholesterol to bile acids. This promotes the excretion of cholesterol from the body.

Clinical Development and Efficacy

This compound underwent several clinical trials to evaluate its safety and efficacy in patients with dyslipidemia.

Phase II Clinical Trial (NCT00593047)

This randomized, placebo-controlled, double-blind, multicenter trial assessed the efficacy and safety of this compound as an add-on therapy to statins in patients with hypercholesterolemia.

Table 1: Key Efficacy Results from the Phase II Trial (12 weeks) [1][2]

| Parameter | Placebo | This compound (25 µ g/day ) | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| LDL Cholesterol Reduction | -7% | -22% | -28% | -32% |

| Triglyceride Reduction | - | - | - | Significant reduction |

| Apolipoprotein B Reduction | - | Significant reduction | Significant reduction | Significant reduction |

| Lipoprotein(a) Reduction | - | Significant reduction | Significant reduction | Significant reduction |

Phase III Clinical Trial (AKKA Trial - NCT01410383)

This randomized, double-blind, placebo-controlled, parallel-group Phase III trial was designed to assess the long-term safety and efficacy of this compound in patients with heterozygous familial hypercholesterolemia. The trial was prematurely terminated due to adverse findings in a preclinical toxicology study.

Table 2: Key Efficacy Results from the AKKA Trial (6 weeks) [3][4][5]

| Parameter | Placebo | This compound (50 µ g/day ) | This compound (100 µ g/day ) |

| Mean LDL Cholesterol Change | +9% | -12% | -22% |

| Mean Triglyceride Change | - | - | Significant reduction |

| Mean Apolipoprotein B Change | - | - | Significant reduction |

Safety and Tolerability

Across the clinical trials, this compound was generally well-tolerated. However, the development program was halted due to findings of cartilage damage in a long-term toxicology study in dogs. Additionally, some patients in the clinical trials experienced elevations in liver enzymes.

Experimental Protocols

This section outlines the general methodologies employed in the key clinical trials of this compound.

Clinical Trial Design and Patient Population

Caption: General workflow of this compound clinical trials.

-

Study Design: The clinical trials were typically randomized, double-blind, placebo-controlled, and conducted at multiple centers.

-

Patient Population: Eligible participants were adults with hypercholesterolemia, often with a diagnosis of heterozygous familial hypercholesterolemia, who were on stable statin therapy but had not reached their target LDL cholesterol levels.

-

Intervention: Patients were randomly assigned to receive a daily oral dose of this compound (at varying doses such as 25 µg, 50 µg, or 100 µg) or a matching placebo, in addition to their ongoing statin therapy.

-

Duration: The treatment duration in the key trials was typically 6 to 12 weeks.

Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: The primary outcome measured was the percent change in LDL cholesterol from baseline to the end of the treatment period.

-

Secondary Efficacy Endpoints: Secondary endpoints included changes in other lipid parameters such as total cholesterol, triglycerides, HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein(a) [Lp(a)].

-

Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests (including liver function tests), vital signs, and electrocardiograms.

Lipid Analysis

-

Sample Collection: Blood samples were collected from patients at baseline and at various time points throughout the study.

-

Analytical Methods: Serum lipid profiles (total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides) were determined using standard enzymatic assays. Apolipoprotein B and lipoprotein(a) levels were measured using immunoturbidimetric assays.

Preclinical Studies

Prior to clinical development, this compound was evaluated in various preclinical animal models to assess its efficacy and safety.

Animal Models

-

Rodent Models: Rats and mice, often with diet-induced hypercholesterolemia or genetic predispositions to dyslipidemia, were used to evaluate the lipid-lowering effects of this compound.

-

Canine Models: Dogs were used in long-term toxicology studies to assess the safety of chronic this compound administration.

Preclinical Study Protocol

Caption: General workflow of preclinical studies for this compound.

-

Acclimatization and Grouping: Animals were acclimatized to the laboratory conditions before being randomly assigned to control (vehicle) or this compound treatment groups.

-

Drug Administration: this compound was typically administered orally via gavage at various dose levels.

-

In-life Monitoring: Throughout the study, animals were monitored for clinical signs, body weight, and food consumption.

-

Terminal Procedures: At the end of the study, animals were euthanized, and blood and tissue samples were collected for analysis.

-

Assessments: Blood samples were analyzed for lipid profiles. Tissues, particularly the liver, were examined for histopathological changes and gene expression analysis of key metabolic markers.

Conclusion and Future Perspectives

This compound demonstrated significant efficacy in lowering key atherogenic lipoproteins in clinical trials, supporting the therapeutic potential of liver-selective TRβ agonism for the treatment of dyslipidemia. Its mechanism of action, centered on the upregulation of hepatic LDL receptor expression and the enhancement of cholesterol excretion, represents a rational approach to managing hypercholesterolemia.

Despite its promising efficacy, the development of this compound was halted due to safety concerns identified in preclinical toxicology studies. The findings of cartilage damage in dogs and observations of elevated liver enzymes in some clinical trial participants underscore the challenges in developing highly selective and safe thyromimetic agents.

The journey of this compound provides valuable insights for the future development of drugs in this class. Further research is warranted to understand the molecular basis of the observed toxicities and to design next-generation thyromimetics with an improved safety profile. The pursuit of liver-targeted, TRβ-selective agonists remains a compelling strategy for addressing the residual cardiovascular risk associated with dyslipidemia.

References

- 1. Use of the thyroid hormone analogue this compound in statin-treated dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound in patients with familial hypercholesterolaemia (the AKKA trial): a randomised, double-blind, placebo-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.sahmri.org.au [research.sahmri.org.au]

The Role of Eprotirome in Regulating Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprotirome (KB2115) is a liver-selective thyromimetic agent that has garnered significant interest for its potential in treating metabolic disorders such as dyslipidemia and non-alcoholic steatohepatitis (NASH). Its therapeutic effects are rooted in its ability to modulate gene expression, primarily by acting as a selective agonist for the thyroid hormone receptor beta (TRβ). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates gene expression, supported by quantitative data from studies on potent and selective TRβ agonists, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective TRβ Agonism

This compound exerts its effects by mimicking the action of the endogenous thyroid hormone, triiodothyronine (T3), in a tissue-selective manner. The primary molecular target of this compound is the thyroid hormone receptor (TR), a nuclear receptor that functions as a ligand-activated transcription factor. There are two major isoforms of TR, alpha (TRα) and beta (TRβ), which are encoded by separate genes and exhibit distinct tissue distribution and physiological roles. TRα is predominantly found in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.

This compound is characterized by its preferential binding to and activation of TRβ over TRα. This selectivity is crucial for its therapeutic profile, as it allows for the beneficial metabolic effects of thyroid hormone activation in the liver while minimizing the potential for adverse effects in other tissues, such as tachycardia (mediated by TRα in the heart).

Upon entering a hepatocyte, this compound binds to the ligand-binding domain of TRβ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The TRβ, typically as a heterodimer with the retinoid X receptor (RXR), then binds to specific DNA sequences known as thyroid hormone response elements (TREs) located in the promoter regions of target genes. This sequence of events ultimately leads to the modulation of the transcriptional rate of these genes, altering the levels of their corresponding mRNAs and, consequently, the synthesis of the proteins they encode.

Regulation of Gene Expression: Key Target Genes and Pathways

The activation of TRβ by this compound and other selective agonists leads to the regulation of a suite of genes involved in lipid and cholesterol metabolism. The following table summarizes the quantitative data on the potency of various TRβ agonists, including compounds with a similar mechanism of action to this compound, in inducing the expression of key target genes in human hepatic cell lines.

Data Presentation: Potency of TRβ Agonists in Regulating Target Gene Expression

Table 1: EC50 Values for TRβ Agonist-Mediated Gene Induction in Huh-7 Cells [1][2][3]

| Compound | CPT1A EC50 (nM) | ANGPTL4 EC50 (nM) | DIO1 EC50 (nM) |

| T3 (natural ligand) | 1.1 | 1.9 | 0.9 |

| GC-1 | 1.2 | 2.5 | 1.4 |

| MGL-3196 | 1140 | 1858 | 808 |

| VK2809A | 30.2 | 48.7 | 25.8 |

Data from Luong et al., 2020. EC50 values represent the concentration of the compound that induces a half-maximal response.

Table 2: EC50 Values for TRβ Agonist-Mediated Gene Induction in Primary Human Hepatocytes [1]

| Compound | THRSP EC50 (nM) |

| T3 (natural ligand) | 1.0 |

| GC-1 | 2.7 |

| MGL-3196 | 216.2 |

| VK2809A | 14.8 |

Data from Luong et al., 2020. THRSP (Thyroid Hormone Responsive Protein) is a direct target gene of THR and is involved in lipogenesis.

These data illustrate the direct impact of TRβ agonists on the transcriptional regulation of genes central to metabolic control. For instance, Carnitine Palmitoyltransferase 1A (CPT1A) is a rate-limiting enzyme in mitochondrial fatty acid oxidation. Angiopoietin-like 4 (ANGPTL4) is involved in regulating lipid and glucose metabolism. Type I iodothyronine deiodinase (DIO1) is an enzyme that converts the prohormone T4 to the active hormone T3.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound and other TRβ agonists in regulating gene expression. These protocols are based on established methods in the field.

Cell Culture and Treatment

-

Cell Lines: Human hepatocyte-derived Huh-7 cells or primary human hepatocytes are commonly used models.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For gene expression analysis, cells are seeded in appropriate culture plates and allowed to adhere. The medium is then replaced with a serum-free or low-serum medium containing the vehicle control (e.g., DMSO) or varying concentrations of the TRβ agonist (e.g., this compound, GC-1, MGL-3196). The treatment duration is typically 24 to 48 hours.

RNA Extraction and Reverse Transcription

-

RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a blend of oligo(dT) and random hexamer primers.

Quantitative Real-Time PCR (RT-qPCR)

-

Principle: RT-qPCR is used to quantify the expression levels of specific target genes.

-

Reaction Mixture: The qPCR reaction typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

-

Thermal Cycling: The reaction is performed in a real-time PCR detection system with a standard thermal cycling protocol: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Luciferase Reporter Gene Assay

-

Principle: This assay is used to measure the activation of the thyroid hormone receptor by a compound.

-

Cell Line: A reporter cell line is used, typically HEK293 cells, that is co-transfected with a plasmid expressing the TRβ and a reporter plasmid containing a luciferase gene under the control of a promoter with TREs.

-

Procedure: The cells are treated with the test compound (e.g., this compound). If the compound activates TRβ, the receptor will bind to the TREs and drive the expression of the luciferase gene.

-

Measurement: After incubation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of TRβ activation.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in a hepatocyte.

Experimental Workflow for Gene Expression Analysis

Caption: Workflow for analyzing changes in gene expression.

Conclusion

This compound represents a targeted therapeutic approach that leverages a deep understanding of the molecular biology of thyroid hormone action. Its liver selectivity and TRβ preference allow for the precise modulation of gene expression networks involved in metabolism. By activating TRβ, this compound initiates a cascade of events that alters the transcription of key genes, ultimately leading to beneficial effects such as the lowering of atherogenic lipoproteins. The quantitative data from potent, selective TRβ agonists and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this class of compounds. Future research involving comprehensive transcriptomic analyses, such as RNA sequencing, will undoubtedly provide a more complete picture of the gene regulatory networks influenced by this compound and pave the way for the development of next-generation thyromimetics.

References

- 1. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of gene transcription by thyroid hormone receptor β agonists in clinical development for the treatment of non-alcoholic steatohepatitis (NASH) | PLOS One [journals.plos.org]

Methodological & Application

Eprotirome: Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of eprotirome, a selective thyroid hormone receptor-beta (TRβ) agonist, in various animal models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the quantitative data on this compound dosage and administration in rats, mice, and dogs, based on published preclinical research.

Table 1: this compound Dosage and Administration in Rat Models

| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |

| Sprague-Dawley Rats | 0.1 mg/kg/day | Not specified | Not specified | 10 days | Reduced hepatic triglyceride content by 75% in high-fat-fed rats, but also induced fasting hyperglycemia and hyperinsulinemia.[1] |

| F-344 Rats | 12.5 µ g/100g b.w. | Intraperitoneal (IP) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation (BrdU incorporation).[2] |

| F-344 Rats | 25 µ g/100g b.w. | Intraperitoneal (IP) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation (BrdU incorporation).[2] |

| F-344 Rats | 12.5 µ g/100g b.w. | Intragastric (IG) | 5% DMSO in corn oil | 1 week (daily) | Increased hepatocyte proliferation.[2] |

| F-344 Rats | 0.8 mg/kg of diet | Dietary | Basal diet | 1 week | Increased hepatocyte proliferation.[2] |

| F-344 Rats | 1.6 mg/kg of diet | Dietary | Basal diet | 1 week | Increased hepatocyte proliferation. |

Table 2: this compound Dosage and Administration in Mouse Models

| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |

| ob/ob Mice | 0.3 mg/kg | Intraperitoneal (IP) | Not specified | 10 days | Near complete elimination of lipid-filled vacuoles in the liver. |

Table 3: this compound Administration in Dog Models

| Animal Model | Dosage | Route of Administration | Vehicle | Treatment Duration | Key Outcomes |

| Beagle Dogs | High and lower doses (specific dosages not publicly available) | Not specified | Not specified | 12 months | Cartilage damage observed in all animals at high doses and in some at lower doses, leading to the discontinuation of this compound development. No cartilage damage was observed in a 6-month toxicology study. |

Experimental Protocols

Intraperitoneal (IP) Injection in Mice

This protocol is adapted from standard laboratory procedures for the intraperitoneal administration of substances to mice.

Materials:

-

This compound solution (formulated in a sterile vehicle)

-

Sterile syringes (1 mL) with needles (25-27 gauge)

-

70% ethanol or other suitable disinfectant

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the mouse to accurately calculate the required dose volume.

-

Restraint: Gently restrain the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably. The abdomen should be exposed and facing upwards.

-

Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or urinary bladder.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

-

Administration: Slowly inject the this compound solution.

-

Withdrawal: Gently withdraw the needle.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Intragastric (IG) Gavage in Rats

This protocol outlines the procedure for administering this compound directly into the stomach of a rat via gavage.

Materials:

-

This compound solution (formulated in a sterile vehicle)

-

Sterile gavage needles (appropriate size for the rat, typically 16-18 gauge)

-

Sterile syringes

-

Animal scale

Procedure:

-

Animal Preparation: Weigh the rat to determine the correct dose volume.

-

Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Restraint: Securely restrain the rat, keeping the head and body in a straight line to facilitate the passage of the gavage needle.

-

Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it enters the esophagus. Do not force the needle.

-

Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.

-

Withdrawal: Gently remove the gavage needle in a single, smooth motion.

-

Monitoring: Return the rat to its cage and observe for any signs of respiratory distress or discomfort.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action on lipid metabolism.

Experimental Workflow for this compound Administration in Rats

Caption: Workflow for this compound studies in rat models.

Logical Relationship of this compound Dosage and Effects

References

How to dissolve and prepare Eprotirome for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of Eprotirome (also known as KB2115) for both in vitro and in vivo experimental use. This compound is a liver-selective thyroid hormone receptor (TR) agonist with a higher affinity for TRβ than TRα, making it a valuable tool for research in dyslipidemia, obesity, and metabolic diseases.[1][2]

Chemical Properties

A summary of this compound's key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₇Br₂NO₅ | PubChem[3] |

| Molecular Weight | 487.1 g/mol | PubChem[3] |

| Water Solubility | 0.00201 mg/mL | DrugBank Online[4] |

| DMSO Solubility | 97 mg/mL (199.12 mM) | Selleck Chemicals |

| Appearance | Solid | N/A |

Dissolution and Preparation of this compound for In Vitro Experiments

For in vitro studies, this compound is typically first dissolved in a primary organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in an appropriate aqueous buffer or cell culture medium to the final desired concentration.

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

-

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). A high concentration of 97 mg/mL (199.12 mM) in fresh DMSO has been reported.

-

Vortex the solution thoroughly to dissolve the compound.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the DMSO stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

-

Materials:

-

This compound DMSO stock solution

-

Appropriate cell culture medium or assay buffer

-

Sterile dilution tubes

-

-

Procedure:

-

Thaw the this compound DMSO stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the cell culture medium or assay buffer to achieve the desired final concentrations.

-

Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions for each experiment.

-

Dissolution and Preparation of this compound for In Vivo Experiments

The choice of vehicle for in vivo administration of this compound is critical and depends on the route of administration and the experimental animal model. Below are several protocols for preparing this compound formulations suitable for in vivo studies.

Vehicle Formulations for In Vivo Administration

| Formulation | Composition | Achievable Concentration |

| Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.27 mM) |

| Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.27 mM) |

| Formulation 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.27 mM) |

Protocol 3: Preparation of this compound in a PEG300/Tween-80/Saline Vehicle

-

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

-

Procedure (for 1 mL of working solution):

-

Start with a clear stock solution of this compound in DMSO.

-

To 100 µL of 20.8 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.

-

Add 450 µL of saline to the solution and mix well to get the final formulation.

-

It is recommended to prepare this working solution fresh on the day of use.

-

Protocol 4: Preparation of this compound in a SBE-β-CD/Saline Vehicle

-

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

-

Saline (0.9% NaCl)

-

Sterile tubes

-

-

Procedure (for 1 mL of working solution):

-

First, prepare a 20% SBE-β-CD solution in saline.

-

To 100 µL of 20.8 mg/mL this compound stock solution in DMSO, add 900 µL of the 20% SBE-β-CD in saline solution.

-

Mix thoroughly until a clear solution is achieved.

-

Prepare this working solution fresh for daily administration.

-

Protocol 5: Preparation of this compound in a Corn Oil Vehicle

-

Materials:

-

This compound DMSO stock solution (e.g., 20.8 mg/mL)

-

Corn oil

-

Sterile tubes

-

-